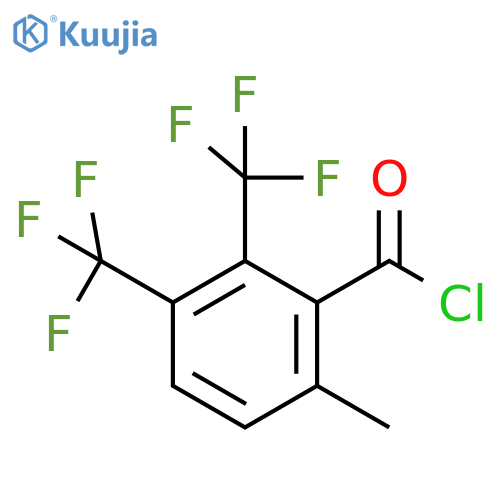Cas no 1806836-22-5 (2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride)

1806836-22-5 structure
商品名:2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride
CAS番号:1806836-22-5
MF:C10H5ClF6O
メガワット:290.589523077011
CID:5002936
2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride
-
- インチ: 1S/C10H5ClF6O/c1-4-2-3-5(9(12,13)14)7(10(15,16)17)6(4)8(11)18/h2-3H,1H3
- InChIKey: NNVGSJFJLXZTAK-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=C(C)C=CC(C(F)(F)F)=C1C(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 17.1
2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012396-1g |
2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride |
1806836-22-5 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1806836-22-5 (2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride) 関連製品
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
